molecular formula C20H26O4 B1263672 Steenkrotin A

Steenkrotin A

Cat. No.: B1263672
M. Wt: 330.4 g/mol
InChI Key: XKHKWWYWWNXZDZ-NOBMYEPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steenkrotin A is a natural product found in Croton steenkampianus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : The first enantioselective total synthesis of Steenkrotin A was achieved, highlighting key synthetic strategies and determining its absolute configuration. This advancement is crucial for understanding the chemical nature and potential applications of this compound (Pan et al., 2016).

Related Compounds Synthesis

  • Hydroperoxide-Keto Form of Steenkrotin B : A diastereoselective synthesis approach for Steenkrotin B was developed. Although not directly related to this compound, this research provides insight into the broader class of compounds to which this compound belongs (Xuan et al., 2018).

Methodologies in Synthesis

  • Diterpenoid Synthesis : A concise and diastereoselective synthesis of diterpenoid this compound was described, showcasing innovative methodologies in organic chemistry relevant to the synthesis of complex natural products (Pan et al., 2015).
  • Tricyclic Core Construction : Research on constructing the tricyclic core of Steenkrotin-type diterpenoids revealed key strategies in organic synthesis, contributing to the broader understanding of this compound’s structure and potential functionalities (Xuan et al., 2015).

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1S,3S,5R,7R,9S,13R,14R,15S)-14-hydroxy-2,2,5,9,13-pentamethyl-16-oxapentacyclo[11.2.1.01,3.07,11.07,15]hexadec-11-ene-6,10-dione

InChI

InChI=1S/C20H26O4/c1-9-6-12-17(3,4)20(12)14-16(23)18(5,24-20)8-11-13(21)10(2)7-19(11,14)15(9)22/h8-10,12,14,16,23H,6-7H2,1-5H3/t9-,10+,12+,14-,16-,18-,19+,20+/m1/s1

InChI Key

XKHKWWYWWNXZDZ-NOBMYEPTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@]3(C2(C)C)[C@@H]4[C@H]([C@](O3)(C=C5[C@@]4(C1=O)C[C@@H](C5=O)C)C)O

Canonical SMILES

CC1CC2C(C23C4C(C(O3)(C=C5C4(C1=O)CC(C5=O)C)C)O)(C)C

Synonyms

steenkrotin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Steenkrotin A
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Steenkrotin A
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Steenkrotin A
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Steenkrotin A
Reactant of Route 5
Steenkrotin A
Reactant of Route 6
Steenkrotin A

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